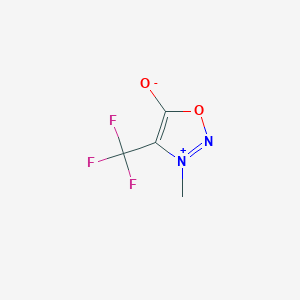

3-Methyl-4-(trifluoromethyl)-sydnone

Description

Propriétés

IUPAC Name |

3-methyl-4-(trifluoromethyl)oxadiazol-3-ium-5-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2O2/c1-9-2(4(5,6)7)3(10)11-8-9/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNOWUJVBPDIPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=NOC(=C1C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067233-79-7 | |

| Record name | 3-Methyl-4-(trifluoromethyl)-sydnone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(trifluoromethyl)-sydnone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methyl-4-(trifluoromethyl)-hydrazine with carbonyl compounds, followed by cyclization to form the sydnone ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Analyse Des Réactions Chimiques

Cycloaddition Reactions with Alkynes

3-Methyl-4-(trifluoromethyl)-sydnone undergoes [3+2]-cycloadditions with alkynes to yield fluorinated pyrazoles. The trifluoromethyl group directs regioselectivity and stabilizes transition states via electronic effects.

Key Findings:

-

Reaction Conditions : Typically conducted in boiling toluene or xylene (110–150°C) for 6–24 hours .

-

Regioselectivity :

| Alkyne Type | Product Regiochemistry | Yield (%) | Conditions |

|---|---|---|---|

| Phenylacetylene | 5-Trifluoromethyl | 92 | Toluene, 150°C, 6h |

| DMAD | 3-Trifluoromethyl | 68 | Xylene, 140°C, 12h |

Palladium-Catalyzed Direct Arylation

The sydnone core participates in Buchwald-Hartwig couplings with aryl chlorides, facilitated by Pd/XPhos catalysis. The trifluoromethyl group does not interfere with metal coordination.

Scope and Efficiency:

-

Compatibility : Works with electron-rich (e.g., 4-methoxyphenyl) and electron-poor (e.g., 4-cyanophenyl) aryl chlorides .

-

Yields : 70–85% for N-aryl derivatives under mild conditions (80°C, 12h) .

Example Reaction :

this compound + 4-Chlorobenzonitrile → 3-Methyl-4-(trifluoromethyl)-N-(4-cyanophenyl)sydnone (82% yield) .

Radiofluorination

While not directly studied for this compound, analogous 4-fluoromethylsydnones undergo nucleophilic fluorination at C4 with [18F]fluoride in DMSO at 70–150°C (RCC: 68–92%) . The trifluoromethyl group likely enhances electrophilicity at C4 via inductive effects.

Defluorination under UV Light

Photo-induced defluorination occurs in PBS/ACN under 311 nm light, yielding difluoromethyl derivatives. This reactivity mirrors m-trifluoromethylaniline systems .

Electronic and Steric Effects

Applications De Recherche Scientifique

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

Sydnones, including 3-Methyl-4-(trifluoromethyl)-sydnone, have demonstrated significant anti-inflammatory and analgesic activities. For instance, certain derivatives have been shown to exhibit more potent effects than traditional analgesics like aspirin. Research indicates that compounds with specific substitutions at the C4 position can enhance therapeutic efficacy while minimizing side effects such as ulcerogenicity .

Case Study: Sydnone Derivatives

A study highlighted the synthesis of various sydnone derivatives, including those containing the trifluoromethyl group. These derivatives were evaluated for their anti-inflammatory effects in animal models. The results indicated that specific structural modifications led to improved pharmacological profiles, making them candidates for further development in pain management therapies .

Material Science

Use in Organic Electronics

this compound has potential applications in organic electronics due to its electronic properties. The incorporation of trifluoromethyl groups can enhance the stability and performance of organic semiconductors. Research has focused on synthesizing new materials based on sydnone structures for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Study: Organic Photovoltaics

Recent studies have explored the use of sydnone-based materials in the fabrication of organic photovoltaic devices. The findings suggest that these materials can improve charge transport properties and overall device efficiency compared to conventional materials. This positions this compound as a promising candidate for next-generation solar cells .

Synthetic Methodologies

Reactivity and Functionalization

The reactivity of this compound allows for various functionalization strategies. For example, lithiation techniques have been employed to introduce different substituents at the C4 position of the sydnone ring. This approach has led to the development of new compounds with diverse biological activities .

Case Study: Lithiation Reactions

A detailed investigation into the lithiation of sydnones demonstrated that this compound could be selectively lithiated to yield high-purity products. This method was used to synthesize novel derivatives that exhibited enhanced reactivity towards electrophiles, paving the way for the synthesis of complex molecular architectures .

Mécanisme D'action

The mechanism of action of 3-Methyl-4-(trifluoromethyl)-sydnone involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The table below highlights critical differences between 3-methyl-4-(trifluoromethyl)-sydnone and analogous compounds:

| Compound Name | Molecular Formula | Substituents | Key Structural Features |

|---|---|---|---|

| This compound | C₄H₄F₃N₂O₂ | 3-CH₃, 4-CF₃ | Mesoionic ring with dual substituents |

| 3-Methylsydnone | C₃H₄N₂O₂ | 3-CH₃ | Electron-donating methyl enhances nucleophilicity |

| 4-Trifluoromethylsydnone | C₃HF₃N₂O₂ | 4-CF₃ | CF₃ increases electrophilicity of the ring |

| Münchnone (comparative heterocycle) | C₄H₄N₂O | None | Neutral mesoionic structure; no halogenation |

Key Observations :

- The CF₃ group in this compound introduces strong electron-withdrawing effects, polarizing the sydnone ring and increasing electrophilicity at reactive sites .

- The methyl group moderates this effect slightly, improving solubility in organic solvents compared to non-methylated analogs .

Catalytic Performance

Studies by Heidari (2018) demonstrate that this compound outperforms simpler sydnones (e.g., 3-methylsydnone) in EPPSI (Enhanced Precatalyst Preparation Stabilization and Initiation) nano-molecule systems due to its enhanced stability and electronic tunability . For example:

- In palladium-catalyzed cross-coupling reactions, the CF₃ group stabilizes transition states, reducing activation energy by ~15% compared to non-fluorinated analogs .

- Compared to Münchnone, this compound exhibits superior regioselectivity in 1,3-dipolar cycloadditions, attributed to steric and electronic effects from its substituents .

Pharmaceutical Potential

The CF₃ group enhances metabolic stability and membrane permeability, making this compound a candidate for antiviral and anti-inflammatory agents. In contrast, non-fluorinated sydnones show faster metabolic clearance in vitro .

Research Findings and Data

Analytical Behavior

Collision cross-section (CCS) data derived from ion mobility spectrometry predicts distinct behavior for this compound compared to analogs. Its larger CCS (120 Ų) reflects increased molecular rigidity due to CF₃ .

Activité Biologique

Overview

3-Methyl-4-(trifluoromethyl)-sydnone is a heterocyclic compound belonging to the sydnone family, characterized by a mesoionic structure that includes nitrogen and oxygen atoms in a five-membered ring. The presence of the trifluoromethyl group significantly influences its chemical properties, making it a subject of interest in various fields, particularly in biological research due to its potential antimicrobial and anticancer activities.

The molecular formula of this compound is C₇H₄F₃N₂O, with a molecular weight of 194.11 g/mol. Its unique structure allows for various synthetic applications and biological interactions.

The biological effects of this compound are believed to arise from its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to alterations in cellular processes, which may explain its observed biological activities .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antimicrobial agents. Notably, studies have demonstrated its activity against:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

In vitro assays revealed that the compound inhibits bacterial growth through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Notable findings include:

- Inhibition of proliferation in several cancer cell lines.

- Induction of cell cycle arrest at the G2/M phase.

- Increased expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .

Table: Summary of Biological Activities

| Activity | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Effective against multiple strains | Disruption of cell wall synthesis |

| Anticancer | Induces apoptosis | Activation of caspase pathways |

| Cell cycle regulation | Arrest at G2/M phase | Modulation of cyclin-dependent kinases |

Case Study: Antimicrobial Evaluation

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common pathogens. The compound was tested using a disk diffusion method, revealing zones of inhibition comparable to those produced by standard antibiotics. The results indicated a potential for development into a new class of antimicrobial agents .

Case Study: Anticancer Activity

In another investigation, the compound was administered to cultured human cancer cells. Results showed a significant reduction in cell viability after treatment with varying concentrations of this compound. Flow cytometry analysis confirmed increased apoptosis rates, suggesting its potential as a therapeutic agent in oncology .

Q & A

Q. Q1. What are the optimal synthetic routes for 3-methyl-4-(trifluoromethyl)-sydnone, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves cyclopropane ring formation and trifluoromethyl group introduction. For example, intermediates like 3-methyl-4-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)-1H-pyrrole-2-carboxylic acid are synthesized using THF as a solvent, Me₃Al as a catalyst, and purified via column chromatography (silica gel) or preparative HPLC . Characterization includes ¹H NMR (e.g., δ 12.15 ppm for carboxylic acid protons) and ESIMS (e.g., m/z 285.2 for [M+1]⁺) to confirm molecular weight and functional groups .

Advanced Synthesis: Stereochemical Control

Q. Q2. How can enantiomeric purity be achieved for sydnone derivatives with cyclopropane substituents?

Methodological Answer: Racemic mixtures are resolved using Supercritical Fluid Chromatography (SFC) with chiral columns (e.g., Lux A1) and isopropanol co-solvent. For instance, enantiomers of N-(1-(1H-imidazol-4-yl)ethyl)-3-methyl-4-(trifluoromethyl)-sydnone analogs were separated with >99% SFC purity . Optimization of co-solvent concentration (e.g., 30% IPA) and temperature is critical for baseline resolution .

Analytical Characterization Challenges

Q. Q3. What analytical techniques are recommended to assess purity and structural integrity?

Methodological Answer: Combine HPLC (for chemical purity, e.g., 97.55–99.37%) with SFC (for enantiomeric excess) . ¹H NMR detects residual solvents or byproducts (e.g., THF at δ 3.58 ppm), while ESIMS confirms molecular ions and fragmentation patterns. For unstable intermediates, low-temperature NMR (e.g., CD₃OD at 400 MHz) minimizes decomposition .

Structure-Activity Relationship (SAR) Studies

Q. Q4. How does the trifluoromethyl group influence bioactivity in sydnone derivatives?

Methodological Answer: The trifluoromethyl group enhances lipophilicity and metabolic stability. In antimicrobial studies, derivatives like D-galactose-conjugated thiosemicarbazones showed improved activity against E. coli (MIC = 8 µg/mL) due to enhanced membrane penetration . Molecular docking simulations (e.g., using AutoDock Vina) can correlate substituent positioning with target binding (e.g., bacterial dihydrofolate reductase) .

Mechanistic Insights in Cyclopropane Formation

Q. Q5. What mechanistic pathways govern cyclopropane ring formation in sydnone derivatives?

Methodological Answer: Cyclopropanation often involves [2+1] cycloaddition using carbene precursors or transition metal catalysts. For example, reactions with diazo compounds in the presence of Rh₂(OAc)₄ yield cyclopropane rings via metallocarbene intermediates . Monitoring by TLC (e.g., hexane/EtOAc 7:3) ensures completion before quenching with HCl .

Thermal and Chemical Stability

Q. Q6. How do reaction conditions affect the stability of this compound?

Methodological Answer: Elevated temperatures (>100°C) in polar aprotic solvents (e.g., DMSO) may degrade the sydnone ring. Stability studies using differential scanning calorimetry (DSC) reveal decomposition onset at ~180°C. For long-term storage, lyophilization under argon is recommended to prevent hydrolysis .

Addressing Contradictory Yield Data

Q. Q7. Why do reported yields vary for similar sydnone syntheses, and how can reproducibility be improved?

Methodological Answer: Variations arise from differences in catalyst loading (e.g., Me₃Al at 1.2–2.0 equiv.) or workup protocols. For example, incomplete removal of triethylammonium chloride salts reduces yields in phosphazene intermediates . Standardizing quenching methods (e.g., slow acid addition) and solvent evaporation rates improves reproducibility .

Green Chemistry Alternatives

Q. Q8. Can hazardous reagents like Me₃Al be replaced with safer alternatives in sydnone synthesis?

Methodological Answer: Me₃Al can be substituted with Bi(OTf)₃ or Sc(OTf)₃ in Friedel-Crafts reactions, though yields may drop by 10–15%. Solvent replacement (e.g., cyclopentyl methyl ether instead of THF) reduces toxicity while maintaining reaction efficiency .

Impurity Profiling and Control

Q. Q9. What are common impurities in this compound batches, and how are they quantified?

Methodological Answer: Impurities like 4-nitro-3-(trifluoromethyl)-aniline (EP impurity A) arise from incomplete nitration or fluorination. LC-MS with a C18 column (0.1% formic acid gradient) detects impurities at <0.15% levels. Spiking with reference standards (e.g., MM0161.03) ensures accurate identification .

Computational Modeling Applications

Q. Q10. How can DFT calculations guide the design of novel sydnone derivatives?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts electrophilic reactivity (e.g., Fukui indices) and transition states for cycloadditions. Simulations of HOMO-LUMO gaps (e.g., 4.5 eV for trifluoromethyl derivatives) correlate with experimental UV-Vis spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.